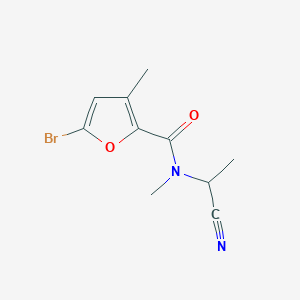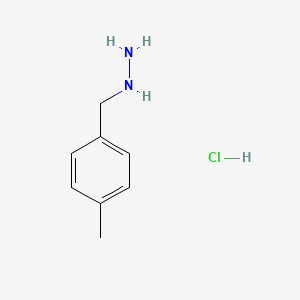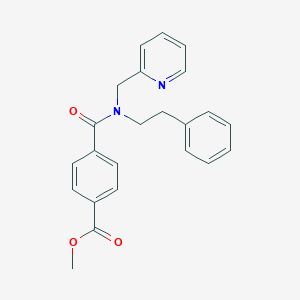
5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide is a synthetic organic compound characterized by the presence of a bromine atom, a cyano group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide typically involves the following steps:
Amidation: The carboxylic acid group on the furan ring is converted to an amide through a reaction with an amine, such as N,N-dimethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium thiolate (NaSR) or primary amines (RNH2) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Primary amines or secondary amines.
Substitution: Thiol-substituted or amine-substituted derivatives.
Applications De Recherche Scientifique
5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyano group can form specific interactions with active sites, while the furan ring provides a stable scaffold for binding. The compound may inhibit or activate biological pathways depending on its binding affinity and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-(1-cyanoethyl)-2-methylbenzamide: Similar in structure but with a benzene ring instead of a furan ring.
5-bromo-N-(1-cyanoethyl)furan-2-carboxamide: Lacks the N,3-dimethyl substitution on the furan ring.
Uniqueness
5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide is unique due to its combination of a bromine atom, cyano group, and N,3-dimethyl substitution on a furan ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Propriétés
IUPAC Name |
5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-6-4-8(11)15-9(6)10(14)13(3)7(2)5-12/h4,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDILLKSOGJSQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)N(C)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2814258.png)
![4-[benzyl(methyl)amino]-N-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2814260.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2814261.png)
![2-{[6-METHYL-2-(4-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE](/img/structure/B2814266.png)

![1-methanesulfonyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2814270.png)
![N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2814271.png)
![1-(4-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2814273.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide](/img/structure/B2814275.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2814280.png)
